molecular formula C17H23Cl2FN2O2 B2541605 2-(4-(2-Fluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride CAS No. 1396883-76-3

2-(4-(2-Fluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride

Cat. No. B2541605
CAS RN: 1396883-76-3
M. Wt: 377.28
InChI Key: ACQMNPIEEYWVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-Fluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride, also known as FPEI, is a chemical compound that has been widely used in scientific research. It is a potent and selective dopamine D4 receptor antagonist, which makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study by Kumar et al. (2017) explores the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds, which are closely related to 2-(4-(2-Fluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride, were evaluated for their antidepressant and antianxiety activities in albino mice using behavioral tests (Kumar et al., 2017).

Jocic-Type Reactions and Pharmaceutical Applications

  • Perryman et al. (2015) discussed the use of enantiomerically-enriched trichloromethyl-containing alcohols, similar in structure to 2-(4-(2-Fluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride, in Jocic-type reactions. This methodology is significant for synthesizing pharmaceutical compounds, including the fluorobenzyl intermediate of a known PGGTase-I inhibitor (Perryman et al., 2015).

Synthesis of Piperidines with Antagonist Activity

  • Research by Watanabe et al. (1993) on the syntheses of piperidines, including 4-(benzo[b]furan-2-yl)piperidines, showed potent 5-HT2 antagonist activity. This indicates potential applications in developing treatments targeting serotonin receptors (Watanabe et al., 1993).

Conformationally Constrained Butyrophenones

  • A study by Raviña et al. (2000) examined a series of butyrophenones, including compounds with structures similar to 2-(4-(2-Fluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride. These compounds were evaluated for their potential as antipsychotic agents, indicating their relevance in psychiatric medication research (Raviña et al., 2000).

Benzofuran Derivative Synthesis

  • Gutnov et al. (1999) investigated the synthesis of benzofuran derivatives via a reaction involving 2-hydroxyaryl(5-methylfur-2-yl)alkanes. The study contributes to the understanding of the synthesis pathways of compounds related to 2-(4-(2-Fluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride (Gutnov et al., 1999).

properties

IUPAC Name

2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2.2ClH/c18-15-5-2-1-4-14(15)12-19-7-9-20(10-8-19)13-16(21)17-6-3-11-22-17;;/h1-6,11,16,21H,7-10,12-13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQMNPIEEYWVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)CC(C3=CC=CO3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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